N,N,2,2-tetramethylcyclobutane-1-carboxamide
Description
N,N,2,2-tetramethylcyclobutane-1-carboxamide: is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the cyclobutane ring. The carboxamide group is attached to the first carbon atom of the cyclobutane ring.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N,2,2-tetramethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-5-7(9)8(11)10(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
HEDWBEUSRXDVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethylcyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine under appropriate conditions to form the desired carboxamide. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N,2,2-tetramethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N,2,2-tetramethylcyclobutane-1-carboxamide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,2,2-tetramethylcyclobutane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
2,2,4,4-tetramethylcyclobutane-1,3-diol: This compound has a similar cyclobutane ring structure but with hydroxyl groups instead of a carboxamide group.
2,2,3,3-tetramethylbutane: This compound is a hydrocarbon with a similar level of branching but lacks the cyclobutane ring and carboxamide group.
Uniqueness: N,N,2,2-tetramethylcyclobutane-1-carboxamide is unique due to the presence of both the cyclobutane ring and the carboxamide group, which confer specific chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
